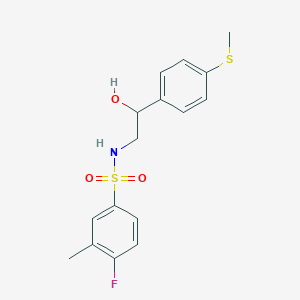
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative, particularly interesting due to its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by its fluorine, hydroxy, and methylthio substitutions, which contribute to its unique chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis, including:
Starting Materials: : Key starting materials include 4-fluorobenzenesulfonyl chloride, 4-(methylthio)phenethylamine, and 2-hydroxy-3-methylbenzoic acid.
Reaction Conditions: : These materials undergo a series of reactions including sulfonylation, amidation, and possibly hydroxy protection-deprotection steps.
Reaction Conditions: : Specific reaction conditions involve controlled temperatures, the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or N,N-diisopropylethylamine.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and purity, employing large-scale reactors and more stringent controls on reaction parameters to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction: : Reduction of the sulfonamide group can be achieved under catalytic hydrogenation conditions.
Substitution: : The fluorine atom can be a site for nucleophilic aromatic substitution, given suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperoxybenzoic acid)
Reduction: : Hydrogen gas with palladium or platinum catalysts
Substitution: : Nucleophiles like amines or thiols under elevated temperatures
Major Products Formed
Oxidation Products: : Sulfoxide or sulfone derivatives
Reduction Products: : Reduced amine derivatives
Substitution Products: : Various substituted benzene derivatives based on the nucleophile used
科学研究应用
4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential enzyme inhibition properties.
Medicine: : Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: : Used in developing materials with specific chemical properties, like corrosion resistance.
作用机制
Mechanism
The compound’s biological activity often hinges on its ability to interact with enzyme active sites or cellular receptors. This interaction can inhibit enzyme functions or alter cellular pathways.
Molecular Targets and Pathways
Enzymes: : Targets enzymes like proteases or kinases.
Pathways: : Involvement in signaling pathways, particularly those related to inflammation or microbial growth inhibition.
相似化合物的比较
Similar Compounds
4-fluoro-N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide
4-fluoro-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylbenzenesulfonamide offers a unique combination of fluorine and methylthio groups, which can significantly affect its chemical reactivity and biological activity, potentially leading to enhanced efficacy in its applications.
属性
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-11-9-14(7-8-15(11)17)23(20,21)18-10-16(19)12-3-5-13(22-2)6-4-12/h3-9,16,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKBBMJABXJOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)
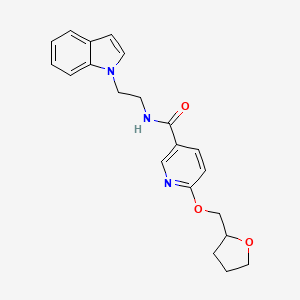
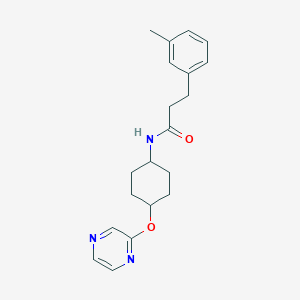
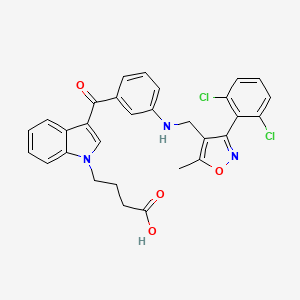
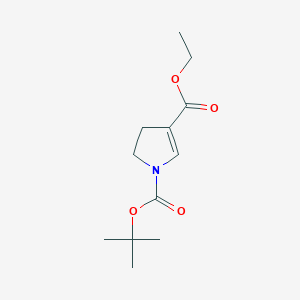
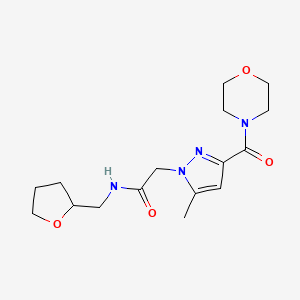
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-ethylquinoline-2-carboxylate](/img/structure/B2972145.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2972146.png)
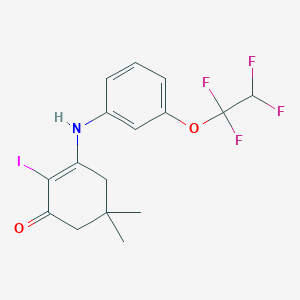
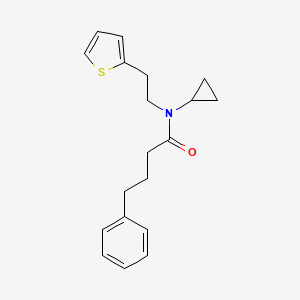
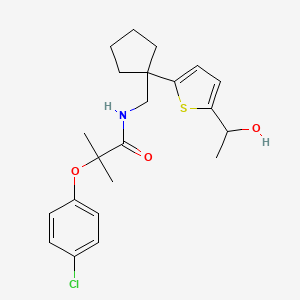
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2972155.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL](/img/structure/B2972156.png)
![N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide](/img/structure/B2972157.png)
